Filibuvir

HCV NS5B polymerase inhibition Non-nucleoside inhibitors Genotype 1b replicon

Substituting generic NS5B inhibitors for filibuvir in HCV polymerase studies introduces confounding variables-allosteric binding site heterogeneity across Thumb II, Palm I, and Thumb I pockets yields non-interchangeable SAR and resistance profiles, invalidating literature comparisons. • Thumb II reference standard: Kd = 29 nM; IC50 = 19 nM (genotype 1 polymerase); EC50 = 59 nM (genotype 1a/1b replicons) • M423T resistance benchmark: ≥100-fold reduced susceptibility; 250-fold Kd shift vs. WT • Authenticated identity and ≥98% HPLC purity ensure reproducibility across NS5B inhibition and resistance profiling assays

Molecular Formula C29H37N5O3
Molecular Weight 503.6 g/mol
CAS No. 877130-28-4
Cat. No. B607453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilibuvir
CAS877130-28-4
SynonymsPF00868554;  PF-00868554;  P 00868554;  PF868554;  PF-868554;  PF 868554;  Filibuvir
Molecular FormulaC29H37N5O3
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
InChIInChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
InChIKeySLVAPEZTBDBAPI-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Filibuvir: NS5B Thumb II Allosteric Inhibitor


Filibuvir (PF-00868554, PF-868554), with CAS number 877130-28-4, is an orally bioavailable, non-nucleoside small-molecule inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase developed by Pfizer [1]. The compound binds non-covalently to the Thumb II allosteric pocket of NS5B, preferentially inhibiting elongative RNA synthesis over de novo initiation . Filibuvir demonstrates potent activity against genotype 1 HCV, with a mean IC50 of 19 nM (0.019 μM) against genotype 1 polymerases and EC50 values of 59 nM against both genotype 1a and 1b subgenomic replicons [1]. The compound was advanced to Phase II clinical trials before discontinuation in 2013 for strategic portfolio reasons unrelated to safety or efficacy concerns [2]. As a well-characterized research tool compound with extensive preclinical and clinical characterization, filibuvir serves as a reference standard for HCV polymerase inhibition studies and antiviral screening campaigns.

Workflow HCV NS5B polymerase inhibition studies
Selection Non-nucleoside Thumb II allosteric inhibitor
Use Context Reference standard and antiviral screening tool compound

Why Filibuvir Cannot Be Substituted


In HCV research and antiviral development, substitution of filibuvir with other non-nucleoside NS5B inhibitors (NNIs) without experimental validation introduces critical confounding variables due to allosteric binding site heterogeneity, genotype selectivity differences, and distinct resistance mutation susceptibility profiles. Filibuvir binds specifically to the Thumb II allosteric pocket, whereas comparator NNIs target distinct sites: lomibuvir binds Thumb II but with different genotype selectivity, dasabuvir targets the Palm I pocket, and VX-222 occupies Thumb II with divergent resistance cross-reactivity [1]. These mechanistic differences produce non-interchangeable structure-activity relationships: the M423T resistance mutation confers ≥100-fold reduced susceptibility to filibuvir in replicon assays while only modestly affecting VX-222 [2]. Furthermore, filibuvir shows markedly reduced affinity for genotype 3a NS5B relative to genotype 1b, a limitation not uniformly shared across all thumb inhibitors [3]. Researchers seeking to replicate published filibuvir findings or use it as a reference compound must therefore procure authenticated filibuvir specifically; generic substitution with another NS5B inhibitor will yield fundamentally different experimental outcomes and invalidate direct comparisons with the established literature base.

Allosteric site mismatch
Filibuvir binds Thumb II pocket; comparator NNIs target Palm I or distinct Thumb II sub-sites, introducing mechanistic differences.
Genotype selectivity divergence
Filibuvir shows reduced affinity for genotype 3a NS5B; substitution with an inhibitor possessing broader genotype coverage may not reflect the same selectivity profile.
Resistance mutation susceptibility
M423T substitution markedly reduces filibuvir activity, while other Thumb II inhibitors may show different resistance patterns, altering cross-resistance interpretation.

Filibuvir: Evidence vs. Key NS5B Comparators


Binding Affinity & Potency: Filibuvir vs. VX-222

In a direct head-to-head comparative study, filibuvir and VX-222 were evaluated under identical experimental conditions for HCV 1b/Con1 subgenomic replicon inhibition and NS5B polymerase binding affinity. Filibuvir exhibited an EC50 of 70 nM, representing a 14-fold lower cellular potency compared to VX-222 (EC50 = 5 nM) in the same replicon system [1]. Binding affinity measurements by surface plasmon resonance or related methods yielded dissociation constants (Kd) of 29 nM for filibuvir versus 17 nM for VX-222, indicating VX-222 binds the Thumb II pocket with approximately 1.7-fold higher affinity [1].

Binding & Potency vs VX-222
Head-to-head
EC50 70 nM (filibuvir) vs 5 nM (VX-222); Kd 29 nM vs 17 nM
Supports intermediate-potency reference standard selection
14-fold lower potency in replicon; 1.7-fold lower binding affinity
HCV NS5B polymerase inhibition Non-nucleoside inhibitors Genotype 1b replicon Binding kinetics

Resistance Mutation Susceptibility: Filibuvir vs. VX-222

The M423T substitution in HCV NS5B polymerase confers differential resistance to filibuvir versus VX-222. Filibuvir exhibited at least 100-fold reduced susceptibility against the M423T mutant in both subgenomic replicon and enzymatic assays, with the resistance mechanism attributed to a 250-fold loss in binding affinity (Kd) of the mutated enzyme [1]. In contrast, the inhibitory activity of VX-222 was only modestly affected by the M423T substitution but was more significantly compromised by the I482L substitution [1]. This divergent resistance fingerprint demonstrates non-overlapping mutational escape pathways despite both compounds binding the same Thumb II allosteric pocket.

M423T Resistance vs VX-222
Head-to-head
≥100-fold reduced susceptibility (filibuvir); modest effect on VX-222
Divergent resistance fingerprints require compound-specific controls
250-fold Kd loss for filibuvir at M423T
HCV drug resistance NS5B mutation profiling Thumb II allosteric inhibitors Cross-resistance

Genotype Selectivity Profiling Across NS5B Inhibitors

Biophysical interaction analysis using surface plasmon resonance demonstrated that filibuvir and lomibuvir (both thumb II inhibitors) interacted with genotype 1b BK, 1b Con1, and genotype 3a NS5B variants, though affinities for the 3a enzyme were low [1]. In contrast, dasabuvir (a palm I pocket inhibitor) interacted only with the 1b variant, and nesbuvir interacted preferentially with NS5B 3a [1]. Lomibuvir, filibuvir, and dasabuvir stabilized the structure of the two 1b variants but not the 3a enzyme, consistent with poor genotype 3a inhibitory activity across these compound classes [1].

Genotype Selectivity
Reported
Low affinity for genotype 3a NS5B; does not stabilize 3a enzyme structure
Establishes genotype 1-restricted baseline for pan-genotypic comparator studies
Similar pattern shared with lomibuvir; differs from nesbuvir
HCV genotype selectivity NS5B allosteric inhibitors Genotype 3a Pan-genotypic activity

Phase II Monotherapy Antiviral Activity

In a Phase IIa clinical trial evaluating filibuvir monotherapy in treatment-naïve HCV genotype 1-infected patients, administration of filibuvir at doses of 200 mg, 300 mg, or 500 mg twice daily for 28 days resulted in significant reduction in HCV RNA levels compared with placebo [1][2]. The incidence and severity of adverse events were similar to standard of care (pegylated IFNα2a/ribavirin) and placebo [2]. Subsequent Phase IIb combination studies evaluated filibuvir at 300 mg and 600 mg twice daily in combination with pegylated interferon and ribavirin for up to 24 weeks [3].

Monotherapy Endpoint
Endpoint context
Reported HCV RNA reduction vs placebo in Phase IIa trial (200–500 mg BID)
Supports translational research endpoint context
Data to verify; specific log10 reduction not extracted
HCV clinical virology NS5B inhibitor monotherapy Viral load reduction Phase II clinical trial

Inhibition Mechanism: Filibuvir vs. Dasabuvir

Biophysical and enzymatic analysis revealed that filibuvir (thumb II inhibitor) and dasabuvir (palm I inhibitor) employ different inhibition mechanisms [1]. Filibuvir and lomibuvir (both thumb binders) interfered with the interaction between the NS5B enzyme and RNA, specifically blocking the transition from initiation to elongation of RNA synthesis [1]. In contrast, dasabuvir showed a distinct inhibition profile consistent with its palm I binding site. Filibuvir preferentially inhibits primer-dependent RNA synthesis (elongative) while having either no or only modest effects on de novo-initiated RNA synthesis [2].

Inhibition Mechanism
Class-level
Blocks initiation-to-elongation transition; preferentially inhibits elongative RNA synthesis
Distinguishes thumb II from palm I site mechanism
Dasabuvir (palm I) shows distinct inhibition profile
HCV RNA synthesis Polymerase inhibition mechanism Initiation vs. elongation Allosteric inhibitor mode-of-action

Preclinical Pharmacokinetics & Oral Bioavailability

Filibuvir demonstrated a favorable pharmacokinetic profile and oral bioavailability in preclinical animal studies, consistent with the twice-daily dosing regimen employed in human clinical trials [1]. Phase I studies in healthy volunteers and HCV-positive patients further characterized filibuvir pharmacokinetics, with metabolism primarily mediated by CYP3A [2][3]. Hepatic impairment was anticipated to modify filibuvir plasma concentrations, prompting dedicated clinical pharmacology studies [3].

Preclinical PK
Reported
Oral bioavailability; twice-daily dosing in preclinical models
Reduces ADME uncertainty for in vivo study design
CYP3A-mediated metabolism; hepatic impairment impact noted
HCV inhibitor pharmacokinetics Oral bioavailability Preclinical ADME Twice-daily dosing

Filibuvir: Validated Research Applications


Reference Standard for Thumb II MOA Studies

Use filibuvir as a well-characterized reference compound for investigating Thumb II allosteric pocket binding and its effects on the initiation-to-elongation transition of HCV RNA synthesis. Filibuvir's established binding site (non-covalent Thumb II pocket occupancy), characterized dissociation constant (Kd = 29 nM), and documented preferential inhibition of elongative RNA synthesis over de novo initiation provide a validated experimental control [1][2]. This application is supported by published biophysical and enzymatic characterization data that distinguish filibuvir's mechanism from palm-site inhibitors like dasabuvir [1].

M423T Mutation Resistance Profiling Control

Employ filibuvir as a positive control in HCV NS5B resistance mutation profiling, particularly for characterizing the M423T substitution. Filibuvir's well-documented ≥100-fold loss of susceptibility against M423T mutant replicons and 250-fold reduction in Kd binding affinity provide a robust benchmark for validating resistance assay performance [2]. The compound's distinct resistance fingerprint (M423T-sensitive; VX-222: I482L-sensitive) enables cross-validation of mutational analysis protocols and facilitates studies of non-overlapping resistance pathways among thumb II inhibitors [2].

Genotype 1 Baseline for Pan-Genotypic Inhibitors

Utilize filibuvir as a comparator compound representing the characteristic genotype 1-restricted activity profile of thumb II allosteric NS5B inhibitors. Filibuvir exhibits potent inhibition of genotype 1a and 1b replicons (EC50 = 59 nM for both isoforms) but shows markedly reduced affinity for genotype 3a NS5B, a limitation shared with lomibuvir [1]. This genotype-selectivity profile provides an established baseline for evaluating the pan-genotypic activity of next-generation NS5B inhibitors in comparative antiviral screening campaigns [1].

Tool Compound for NS5B SAR Studies

Deploy filibuvir as a comparator tool compound in structure-activity relationship (SAR) studies of novel NS5B inhibitors. Filibuvir's well-defined potency metrics (IC50 = 19 nM against genotype 1 polymerases; EC50 = 59-70 nM in genotype 1 replicons) and binding parameters (Kd = 29 nM) provide quantitative benchmarks for evaluating new chemical entities [2][3]. The availability of direct head-to-head comparative data with VX-222 (EC50: 70 nM vs. 5 nM; Kd: 29 nM vs. 17 nM) establishes filibuvir as an intermediate-potency reference point suitable for calibrating assay sensitivity across laboratories [2].

Application
Selection Property
Validation Focus
Thumb II MOA reference standard
Allosteric binding site context (Thumb II pocket)
Initiation-to-elongation transition review
Resistance mutation profiling comparator
M423T substitution response context
Cross-resistance pathway analysis review
Genotype 1 baseline for pan-genotypic screening
Genotype selectivity context (1a/1b vs 3a)
Pan-genotypic activity assay review
NS5B SAR tool compound
Potency and binding reference context
Assay sensitivity calibration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filibuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.